molecular formula C18H19ClO4 B2419398 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde CAS No. 864664-92-6

4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B2419398
CAS No.: 864664-92-6
M. Wt: 334.8
InChI Key: WMCVQQCKJGHYDS-UHFFFAOYSA-N
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Description

4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a benzaldehyde group substituted with a 3-methoxy group and a 3-(2-chloro-4-methylphenoxy)propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylphenol and 3-methoxybenzaldehyde.

    Etherification: The first step involves the etherification of 2-chloro-4-methylphenol with 1-bromo-3-chloropropane to form 3-(2-chloro-4-methylphenoxy)propane.

    Aldehyde Formation: The final step involves the reaction of 3-(2-chloro-4-methylphenoxy)propane with 3-methoxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[3-(2-amino-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the chloro and methoxy groups can influence the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a lead compound in drug discovery. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
  • 3-((4-Chloro-3-methylphenoxy)methyl)-4-methoxybenzaldehyde
  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Uniqueness

4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[3-(2-chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-13-4-6-16(15(19)10-13)22-8-3-9-23-17-7-5-14(12-20)11-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCVQQCKJGHYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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